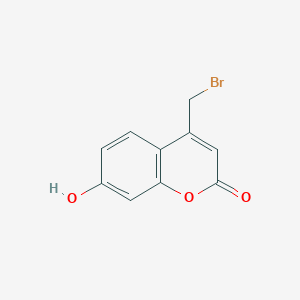

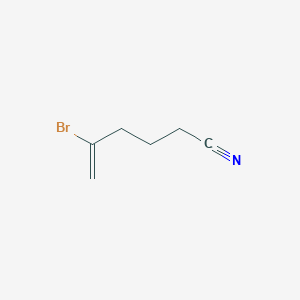

5-Bromo-5-hexenenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-bromopenta-2,4-diynenitrile, a closely related compound, was achieved with high yield, showcasing its potential as a building block in organic synthesis. The synthesis involved the use of copper and palladium as co-catalysts and resulted in products with unique structural features, characterized by X-ray crystallography among other techniques (Kerisit et al., 2015). This methodology highlights the synthetic accessibility of brominated nitriles and their utility in constructing complex molecular scaffolds.

Molecular Structure Analysis

The molecular structure of brominated nitriles, such as 5-bromo-5-hexenenitrile, can be elucidated using various spectroscopic and crystallographic techniques. The reactivity and subsequent products, derived from these compounds, underline the importance of their precise structural characterization. For instance, the formation of diene and benzofulvene scaffolds from 5-bromopenta-2,4-diynenitrile was confirmed via X-ray crystallography, providing insight into the molecular geometry and electronic configuration critical for understanding their reactivity (Kerisit et al., 2015).

Chemical Reactions and Properties

5-Bromopenta-2,4-diynenitrile exhibits unique reactivity patterns, including an unprecedented cascade reaction leading to the formation of diene and benzofulvene structures. These reactions, facilitated by the presence of co-catalysts, demonstrate the compound's versatility in organic synthesis. The mechanistic pathway leading to these products involves complex intermediates and transitions, providing valuable insights into the chemical behavior of brominated nitriles (Kerisit et al., 2015).

Physical Properties Analysis

The physical properties of 5-bromo-5-hexenenitrile and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in synthesis. While specific data on 5-bromo-5-hexenenitrile was not found, the characterization of similar compounds provides a basis for predicting its behavior in various solvents and under different temperature conditions. These properties are essential for optimizing reaction conditions and for the purification and isolation of the desired products.

Chemical Properties Analysis

The chemical properties of 5-bromo-5-hexenenitrile, including its reactivity with nucleophiles and electrophiles, its role in catalytic cycles, and its stability under various conditions, are central to its utility in synthetic chemistry. The detailed mechanism of its reaction with triisopropylsilylacetylene, leading to complex products, exemplifies the intricate chemical behavior of brominated nitriles and highlights their potential as intermediates in the synthesis of structurally diverse molecules (Kerisit et al., 2015).

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Cosmetic Applications

- Analysis in Cosmetics : 5-Bromo-5-hexenenitrile, as part of 5-bromo-5-nitro-1,3-dioxane (Bronidox), is analyzed in non-emulsified cosmetics, including shampoos and bath preparations. The analysis involves separation through extraction, chromatography, and identification using various spectroscopy methods (Matissek, 1983).

- Determination in Rinse-off Cosmetics : A method using solid-phase microextraction and gas chromatography was developed for determining 5-bromo-5-nitro-1,3-dioxane (bronidox) in rinse-off cosmetics, demonstrating its use as a preservative in these products (Fernández-Álvarez et al., 2010).

Agricultural and Environmental Applications

- Herbicide Resistance in Plants : Transgenic plants expressing a bacterial gene can degrade herbicides like bromoxynil, to which 5-Bromo-5-hexenenitrile is structurally similar. This application is significant in developing herbicide-resistant crops (Stalker et al., 1988).

- Degradation of Contaminants : Studies on the degradation of contaminants like RDX (an explosive compound) using nanoparticles, although not directly involving 5-Bromo-5-hexenenitrile, can be relevant for understanding its environmental interactions and breakdown (Naja et al., 2008).

Chemical Research and Applications

- Pyrolysis Studies : Research on the pyrolysis of hex-5-en-1-yl radical, using 6-bromo-1-hexene (related to 5-Bromo-5-hexenenitrile), provides insights into the behavior of such compounds at high pressure and temperature, relevant in industrial chemistry processes (Liszka & Brezinsky, 2019).

- Heterogeneous Reactions on Surfaces : The chemistry of 6-bromo-1-hexene on bimetallic alloy surfaces, related to 5-Bromo-5-hexenenitrile, is studied for its implications in surface chemistry and catalysis (He et al., 2000).

Eigenschaften

IUPAC Name |

5-bromohex-5-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOXCAUSRUFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446760 |

Source

|

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromohex-5-enenitrile | |

CAS RN |

177170-83-1 |

Source

|

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.